(4Z)-3-methyl-4-[2-(2-nitrophenyl)hydrazinylidene]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide
Description
The compound "(4Z)-3-methyl-4-[2-(2-nitrophenyl)hydrazinylidene]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide" is a pyrazole derivative featuring a hydrazinylidene moiety substituted with a 2-nitrophenyl group, a methyl substituent at position 3, and a carbothioamide functional group at position 1. The Z-configuration of the hydrazinylidene group is critical to its geometric and electronic properties, influencing intermolecular interactions and crystallographic packing . Structural characterization of this compound and its analogs typically employs single-crystal X-ray diffraction (SC-XRD) and nuclear magnetic resonance (NMR) spectroscopy, with refinement and validation conducted using the SHELX software suite, particularly SHELXL, ensuring high accuracy in bond lengths, angles, and torsional parameters .
Properties
CAS No. |
26178-99-4 |
|---|---|
Molecular Formula |
C11H10N6O3S |
Molecular Weight |
306.30 g/mol |
IUPAC Name |
5-methyl-4-[(2-nitrophenyl)diazenyl]-3-oxo-1H-pyrazole-2-carbothioamide |
InChI |
InChI=1S/C11H10N6O3S/c1-6-9(10(18)16(15-6)11(12)21)14-13-7-4-2-3-5-8(7)17(19)20/h2-5,15H,1H3,(H2,12,21) |
InChI Key |
SYLLINCMZAAWJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C(=S)N)N=NC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-3-methyl-4-[2-(2-nitrophenyl)hydrazinylidene]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with 2-nitrophenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using recrystallization techniques to obtain the desired compound in high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(4Z)-3-methyl-4-[2-(2-nitrophenyl)hydrazinylidene]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-3-methyl-4-[2-(2-nitrophenyl)hydrazinylidene]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries, which are valuable in drug discovery and materials science.
Biology
The compound has shown potential as a biological probe due to its ability to interact with various biomolecules. It can be used in studies involving enzyme inhibition, protein-ligand interactions, and cellular imaging .
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Preliminary studies suggest that it may possess anti-inflammatory, antimicrobial, and anticancer activities. Further research is needed to fully understand its pharmacological profile and therapeutic potential .
Industry
In the industrial sector, this compound can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of (4Z)-3-methyl-4-[2-(2-nitrophenyl)hydrazinylidene]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydrazinylidene and nitrophenyl groups are believed to play a crucial role in its binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Structural and Electronic Differences
- Core Heterocycle : The pyrazole core in the target compound and Analog 2 introduces a five-membered ring with two adjacent nitrogen atoms, whereas Analog 1’s triazole core includes three nitrogen atoms, altering electron distribution and ring strain .
- Substituent Effects: The 2-nitrophenyl group in the target compound creates steric hindrance and electronic effects distinct from the 4-nitrophenyl group in Analog 1. The 1-naphthyl group in Analog 2 introduces significant steric bulk and aromatic surface area, favoring π-π stacking over hydrogen bonding .
Hydrogen Bonding and Crystal Packing
- Target Compound : The ortho-nitro group may participate in intramolecular hydrogen bonds (N–H···O), while the carbothioamide group likely forms intermolecular N–H···S interactions, as observed in related pyrazole derivatives .
- Analog 2 : The naphthyl group promotes aromatic stacking, reducing reliance on hydrogen bonds for stabilization. This contrasts with nitro-substituted analogs, where polar interactions dominate .
Research Implications
- Drug Design : The carbothioamide group in all three compounds is a pharmacophore often associated with biological activity. Differences in substituents could modulate solubility and target binding .
- Material Science : The nitro and naphthyl groups offer tunable electronic and packing properties, relevant for organic semiconductors or explosives .
Biological Activity
The compound (4Z)-3-methyl-4-[2-(2-nitrophenyl)hydrazinylidene]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide , with the molecular formula and CAS number 1005511-73-8, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to elucidate its biological properties, mechanisms of action, and therapeutic potentials.
The compound features a pyrazole ring, which is known for its diverse biological activities. Pyrazole derivatives are often explored for their anti-inflammatory, analgesic, antitumor, and antimicrobial properties. The specific structure of this compound allows for interactions that can influence various biological pathways.
| Property | Value |
|---|---|
| Molecular Formula | C16H13N5O3 |
| Molecular Weight | 323.31 g/mol |
| CAS Number | 1005511-73-8 |
| Density | Not specified |
| Boiling Point | Not specified |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, a derivative similar to this compound was evaluated for cytotoxicity against various carcinoma cell lines. The results indicated significant cytotoxic effects with IC50 values comparable to standard chemotherapeutic agents like Cisplatin .
Case Study: Cytotoxicity Evaluation
In a study assessing the cytotoxic effects of synthesized pyrazole derivatives:
- Cell Lines Tested : Liver and lung carcinoma cell lines.
- Standard Used : Cisplatin.
- Results : The most active compound exhibited IC50 values of 5.35 μM and 8.74 μM against liver and lung cancer cells respectively, indicating potent anticancer activity .
Anti-inflammatory Properties
The pyrazole nucleus is well-documented for its anti-inflammatory effects. Compounds containing this structure have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. This mechanism suggests that this compound may also exhibit similar anti-inflammatory effects .
Antimicrobial Activity
Research indicates that certain pyrazole derivatives possess antimicrobial properties against various bacterial strains. The compound's ability to disrupt microbial cell walls or inhibit essential enzymes could be responsible for its effectiveness against pathogens .
The mechanisms through which this compound exerts its biological activity are not fully elucidated but are thought to involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cancer proliferation and inflammation.
- Induction of Apoptosis : Evidence suggests that some pyrazole derivatives can trigger apoptotic pathways in cancer cells, leading to reduced cell viability .
- Reactive Oxygen Species (ROS) Generation : Some studies propose that these compounds may induce oxidative stress in target cells, contributing to their cytotoxic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
